Butyl ricinoleate

Catalog No.
S678852
CAS No.
151-13-3
M.F
C22H42O3
M. Wt
354.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl ricinoleate

CAS Number

151-13-3

Product Name

Butyl ricinoleate

IUPAC Name

butyl 12-hydroxyoctadec-9-enoate

Molecular Formula

C22H42O3

Molecular Weight

354.6 g/mol

InChI

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3

InChI Key

HGWAKQDTQVDVRP-UHFFFAOYSA-N

SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O

Drug Delivery Systems:

  • Carrier for lipophilic drugs: Butyl ricinoleate's lipophilic nature (attracted to fats) makes it a suitable carrier for delivering poorly water-soluble drugs. Studies have shown its potential in delivering various drugs, including anticancer agents, antifungals, and antibiotics []. Research suggests it can enhance drug solubility, improve bioavailability (absorption into the body), and target specific tissues [].

Antimicrobial Activity:

  • Potential against various microbes: Butyl ricinoleate exhibits antimicrobial activity against a broad spectrum of bacteria, fungi, and viruses. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It also demonstrates antifungal activity against Candida albicans, a common fungal pathogen. Further research is needed to explore its potential therapeutic applications.

Anti-inflammatory Properties:

  • Modulating inflammatory response: Butyl ricinoleate possesses anti-inflammatory properties, potentially alleviating inflammation-related conditions. Studies suggest it can suppress the production of pro-inflammatory mediators, like cytokines, and reduce inflammatory cell infiltration []. Research is ongoing to understand its potential for treating inflammatory diseases like arthritis and inflammatory bowel disease.

Other Potential Applications:

  • Biocompatible lubricant: Butyl ricinoleate's lubricating properties and biocompatibility (compatible with living systems) make it a potential candidate for various applications. Research explores its use as a lubricant in medical devices and artificial joints [].
  • Cosmetics and personal care products: Due to its emolliency (softening) properties, butyl ricinoleate finds use in cosmetic formulations as a moisturizer and conditioner.

Butyl ricinoleate is an ester derived from ricinoleic acid and butanol, characterized by the chemical formula C22H42O3. This compound is notable for its unique properties, such as being a biodegradable lubricant and its potential applications in various industrial fields. It is primarily obtained from castor oil, which contains a high concentration of ricinoleic acid, making it a sustainable alternative to petroleum-based products.

Butyl ricinoleate's mechanism of action depends on its application. As a plasticizer, it interacts with polymers, making them more flexible and easier to process []. In lubrication, it reduces friction between surfaces due to its oily nature [].

  • Oxidation: It can be oxidized to form oxides and peroxides, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can yield alcohols and other derivatives, commonly facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The butyl group can be replaced by other functional groups through substitution reactions, utilizing nucleophiles or halogens as reagents.

These reactions demonstrate the versatility of butyl ricinoleate in organic synthesis and industrial applications .

Research indicates that butyl ricinoleate exhibits potential biological activities, including:

  • Anti-inflammatory properties: It may reduce inflammation in various biological systems.
  • Antimicrobial effects: Studies suggest it has activity against certain bacteria and fungi, making it a candidate for use in medicinal formulations.
  • Biocompatibility: Its biodegradable nature allows for safer interactions with biological systems compared to synthetic alternatives .

The synthesis of butyl ricinoleate typically involves the following steps:

  • Extraction of Ricinoleic Acid: Ricinoleic acid is extracted from castor oil through hydrolysis or transesterification.
  • Esterification: Ricinoleic acid is reacted with butanol in the presence of an acid catalyst (e.g., sulfuric acid) to form butyl ricinoleate. This reaction is conducted under controlled temperature and pressure to optimize yield.
  • Purification: The product is purified through distillation or other separation methods to remove unreacted materials and by-products .

Butyl ricinoleate finds applications in various fields:

  • Lubricants: Its excellent lubrication properties make it suitable for use in industrial lubricants.
  • Plasticizers: It is used in the production of polyvinyl chloride and other polymers, enhancing flexibility and durability.
  • Cosmetics and Personal Care: As an emollient, it improves skin feel and moisture retention in cosmetic formulations.
  • Biological Research: It serves as a biochemical reagent in various assays and experiments .

Studies on the interactions of butyl ricinoleate with other compounds indicate its potential role in enhancing the efficacy of certain drugs or compounds when used as a carrier or solvent. Its compatibility with biological systems allows for effective delivery mechanisms in pharmaceutical applications. Additionally, its interactions with various enzymes and biological pathways are areas of ongoing research .

Butyl ricinoleate shares similarities with several other fatty acid esters, including:

CompoundSourceUnique Features
Methyl RicinoleateCastor OilUsed as a platform chemical for synthesizing functional compounds.
Ethyl RicinoleateCastor OilExhibits similar lubrication properties but different volatility.
Butyl StearateAnimal FatsCommonly used as a lubricant; less biodegradable than butyl ricinoleate.
Butyl OleateVarious Vegetable OilsKnown for its emollient properties; less polar than butyl ricinoleate.

Butyl ricinoleate's unique hydroxyl group contributes to its distinct properties, such as lower melting point and enhanced biodegradability compared to many synthetic esters .

Physical Description

Liquid

XLogP3

7.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

354.31339520 g/mol

Monoisotopic Mass

354.31339520 g/mol

Heavy Atom Count

25

UNII

7V4LQ69321

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 3 of 5 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 5 companies with hazard statement code(s):;
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

151-13-3
71885-07-9

General Manufacturing Information

Paint and Coating Manufacturing
9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)-: ACTIVE

Dates

Modify: 2023-08-15

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